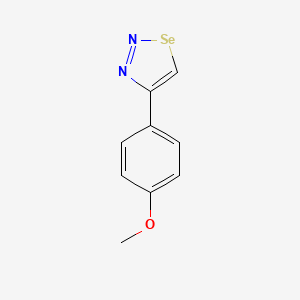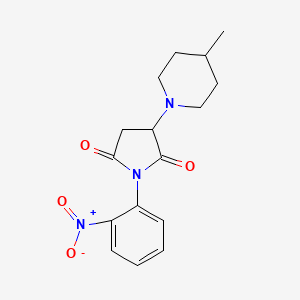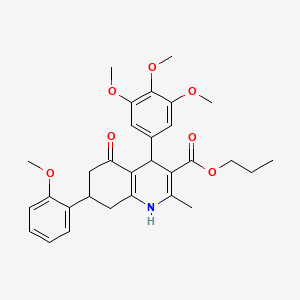![molecular formula C11H11N5O B11079433 (9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile](/img/structure/B11079433.png)
(9-Oxo-5,7,8,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-4(6H)-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[9-OXO-5,7,8,9-TETRAHYDRO[1,2,4]TRIAZOLO[5,1-B]QUINAZOLIN-4(6H)-YL]METHYL CYANIDE is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-OXO-5,7,8,9-TETRAHYDRO[1,2,4]TRIAZOLO[5,1-B]QUINAZOLIN-4(6H)-YL]METHYL CYANIDE typically involves the condensation of appropriate hydrazides with substituted benzaldehydes in ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction . The resulting Schiff bases are then cyclized to form the triazoloquinazoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[9-OXO-5,7,8,9-TETRAHYDRO[1,2,4]TRIAZOLO[5,1-B]QUINAZOLIN-4(6H)-YL]METHYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
[9-OXO-5,7,8,9-TETRAHYDRO[1,2,4]TRIAZOLO[5,1-B]QUINAZOLIN-4(6H)-YL]METHYL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of [9-OXO-5,7,8,9-TETRAHYDRO[1,2,4]TRIAZOLO[5,1-B]QUINAZOLIN-4(6H)-YL]METHYL CYANIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase-thymidylate synthase in Plasmodium falciparum, which is crucial for the parasite’s survival . This inhibition disrupts the synthesis of nucleotides, leading to the death of the parasite .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar triazole ring but differ in the fused ring structure.
1,2,4-Triazolo[1,5-a]quinazolinones: These compounds have a similar quinazoline ring but differ in the position and type of substituents.
Uniqueness
The uniqueness of [9-OXO-5,7,8,9-TETRAHYDRO[1,2,4]TRIAZOLO[5,1-B]QUINAZOLIN-4(6H)-YL]METHYL CYANIDE lies in its specific triazoloquinazoline scaffold, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific enzymes and its potential as a therapeutic agent make it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H11N5O |
|---|---|
Molecular Weight |
229.24 g/mol |
IUPAC Name |
2-(9-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-4-yl)acetonitrile |
InChI |
InChI=1S/C11H11N5O/c12-5-6-15-9-4-2-1-3-8(9)10(17)16-11(15)13-7-14-16/h7H,1-4,6H2 |
InChI Key |
QPOWQQUVBORCOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3C(=NC=N3)N2CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-acetyl-2-[(cyclopentylcarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11079357.png)
![3-{5-[(2-Butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]furan-2-yl}-4-methylbenzoic acid](/img/structure/B11079363.png)
![1-{4-[(E)-phenyldiazenyl]phenyl}-3-(piperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11079375.png)

![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-(cyclopentylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11079387.png)
![ethyl 2-{[(5-{[2-(4-chlorophenoxy)propanoyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B11079391.png)

![7-(azepan-1-yl)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11079409.png)
![Diethyl 2,2'-[benzene-1,4-diylbis(carbonylimino)]bis(4,5-diphenylthiophene-3-carboxylate)](/img/structure/B11079416.png)
![(5Z)-5-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11079421.png)
![N-{4-hydroxy-3-[(4-methoxyphenyl)sulfonyl]-5-methyl-2-(propan-2-yl)phenyl}-3-nitrobenzamide](/img/structure/B11079422.png)
![2-chloro-4,5-difluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B11079423.png)
![(2Z)-3-(2-chlorobenzyl)-N-(4-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11079427.png)

